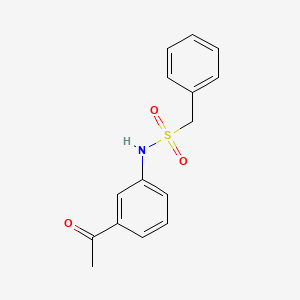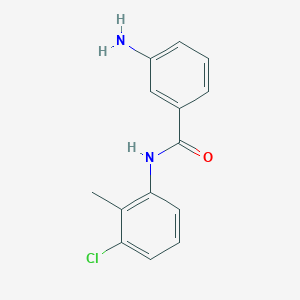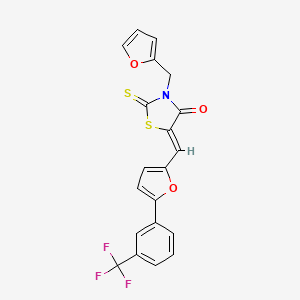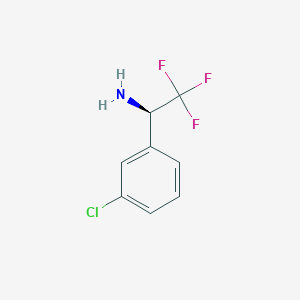
(1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine” is a chemical compound with the CAS Number: 1213627-66-7. It has a molecular weight of 209.6. The compound is typically stored at temperatures between 2-8°C and appears as a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow liquid. It is stored at temperatures between 2-8°C .Scientific Research Applications
1. Solid-state NMR Spectroscopy
Solid-state nuclear magnetic resonance (SSNMR) spectroscopy has been utilized to study various halogens, including chlorine, in different chemical compounds. This technique, particularly in the context of chlorine-35/37 NMR, has seen a significant increase in applications, benefiting from the availability of high magnetic fields. It provides valuable information on the isotropic chemical shifts, quadrupolar coupling constants, and the orientation of electric field gradient tensors in diverse compounds, including those containing chlorophenyl groups (Bryce & Sward, 2006).
2. Environmental Impact of Chlorophenyl Compounds
Chlorophenols, including certain chlorophenyl compounds, are recognized for their moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary based on the presence of microflora capable of biodegradation. Notably, these compounds, like 3-chlorophenol, have a significant organoleptic effect, highlighting the importance of understanding their environmental behavior and impact (Krijgsheld & Gen, 1986).
3. Chlorophenyl Compounds in Bioisosteric Drug Design
The incorporation of fluorine, as seen in the trifluoroethylamine group of the compound , plays a critical role in bioisosteric drug design. Strategic replacement of certain fragments with fluorinated moieties allows for precise modulation of a molecule's properties, essential in novel drug discovery. This approach is particularly highlighted in the design and development of bioisosteres in medicinal chemistry (Richardson, 2021).
Safety and Hazards
Properties
IUPAC Name |
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRJAXYSCHDKI-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
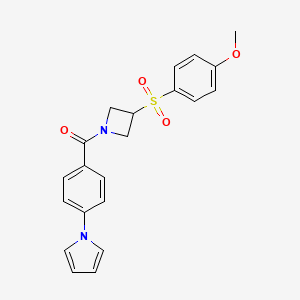
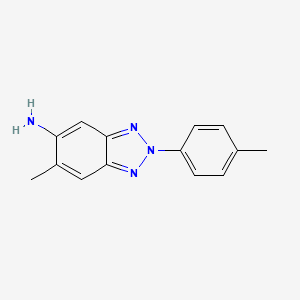
![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)


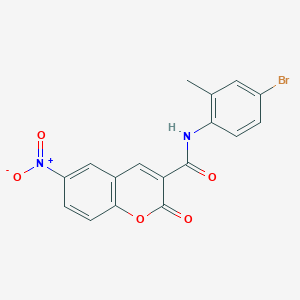
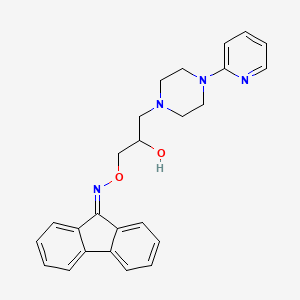
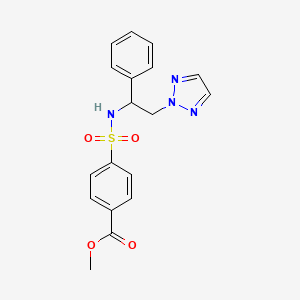
![N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2408684.png)
![Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B2408686.png)
